Ethyl 2,4-dimethylbenzoylformate

描述

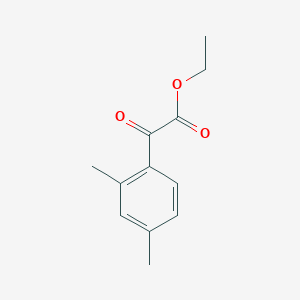

Ethyl 2,4-dimethylbenzoylformate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethylbenzoylformate can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzoyl chloride with ethyl formate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反应分析

Types of Reactions

Ethyl 2,4-dimethylbenzoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

科学研究应用

Ethyl 2,4-dimethylbenzoylformate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds.

作用机制

The mechanism by which ethyl 2,4-dimethylbenzoylformate exerts its effects involves several molecular targets and pathways:

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting their activity.

Membrane Disruption: It may disrupt cellular membranes, leading to changes in cell permeability.

Antioxidant Activity: The compound exhibits antioxidant properties, which can scavenge free radicals and protect cells from oxidative damage.

相似化合物的比较

Ethyl 2,4-dimethylbenzoylformate can be compared with other similar compounds to highlight its uniqueness:

Ethyl Benzoylformate: Similar structure but lacks the methyl groups at positions 2 and 4.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

2,4-Dimethylbenzoyl Chloride: Precursor in the synthesis of this compound.

These comparisons show that the presence of the ethyl ester group and the specific positioning of the methyl groups contribute to the unique properties and reactivity of this compound.

生物活性

Ethyl 2,4-dimethylbenzoylformate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is classified as an α-keto ester. Its structure includes a benzoyl moiety with two methyl groups at the 2 and 4 positions, contributing to its unique reactivity and biological properties. The compound can be represented as follows:

The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems:

- Antimicrobial Activity : Research indicates that this compound may disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves binding to specific enzymes or receptors that are critical for bacterial survival.

- Anticancer Properties : this compound has shown promise in inhibiting cancer cell proliferation. It appears to interfere with cellular signaling pathways that regulate cell growth and apoptosis .

Antimicrobial Studies

In a study evaluating the antimicrobial properties of various benzoylformates, this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard agar diffusion methods. The results are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Anticancer Research

A recent study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner. The following data illustrates its efficacy compared to a control group.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The results indicate that at higher concentrations, this compound significantly reduces cell viability, suggesting its potential as a therapeutic agent against cancer .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-dimethylbenzoylformate, and how can reaction conditions be systematically optimized?

- Methodology : Start with esterification of 2,4-dimethylbenzoylformic acid using ethanol and an acid catalyst (e.g., sulfuric acid). Reflux conditions (e.g., 4 hours at 70–80°C) are critical for yield optimization. Monitor reaction progress via TLC or HPLC. Post-reaction, isolate the product via ice-water quenching, filtration, and recrystallization (ethanol as a solvent). Adjust molar ratios (e.g., 1:5 acid-to-alcohol) and catalyst concentration (1–2% v/v) to balance yield and purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical workflow :

- NMR : Compare H/C NMR spectra with literature data. For example, aromatic protons in 2,4-dimethylbenzoyl groups typically resonate at δ 7.2–7.8 ppm.

- GC-MS/HPLC : Assess purity (>98%) using retention time alignment and mass fragmentation patterns.

- Melting point/Boiling point : Cross-reference with published values (e.g., analogs like ethyl 2,4-difluorobenzoate have a boiling point of 88°C at 8 mmHg ).

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodology : Test polar aprotic solvents (e.g., ethanol, methanol) due to the compound’s low water solubility. For analogs like 2,4-dichlorophenoxy acetate, ethanol recrystallization yields >90% purity. Solvent polarity indices (e.g., Snyder’s) guide selection to balance solubility and crystal formation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethyl group influence the reactivity of this compound in nucleophilic acyl substitution?

- Experimental design : Compare reaction kinetics with unsubstituted benzoylformate esters under identical conditions (e.g., hydrolysis with NaOH). Use Hammett plots to correlate substituent effects (σ for methyl groups) with rate constants. Steric hindrance from the 2,4-dimethyl groups may reduce nucleophilic attack at the carbonyl carbon .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data analysis : Conduct meta-analyses of in vitro studies (e.g., enzyme inhibition assays) to identify outliers. Variables like solvent choice (DMSO vs. ethanol) or assay pH (e.g., 7.4 vs. 6.8) can alter activity. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodology : Use QSAR models to estimate LogP (lipophilicity) and biodegradation half-life. For analogs like 4-hydroxybenzaldehyde, LogP values (~2.14) correlate with moderate environmental persistence. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil enzymes or aquatic matrices .

属性

IUPAC Name |

ethyl 2-(2,4-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYSICOONSJFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531008 | |

| Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80120-33-8 | |

| Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。